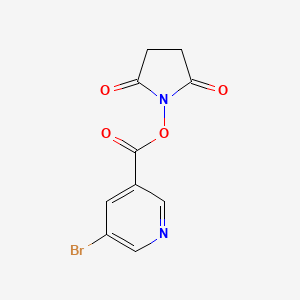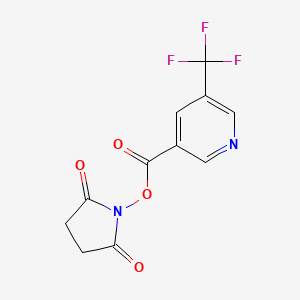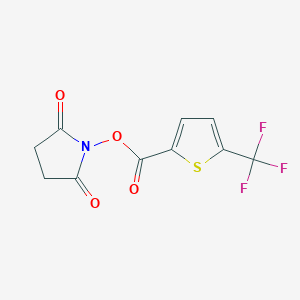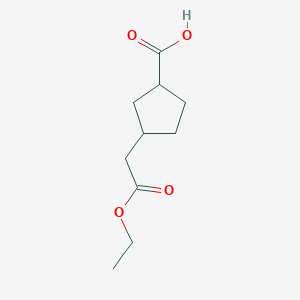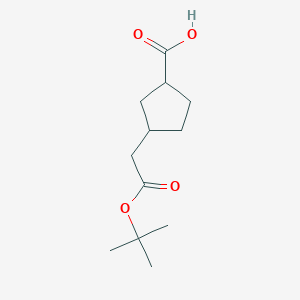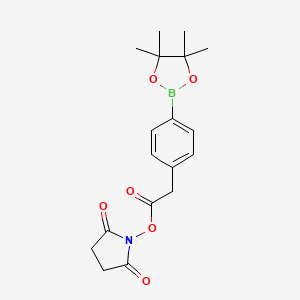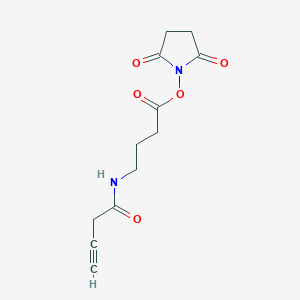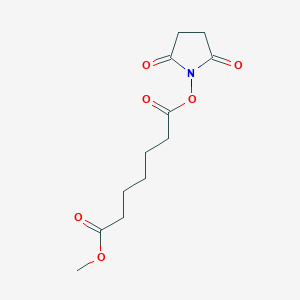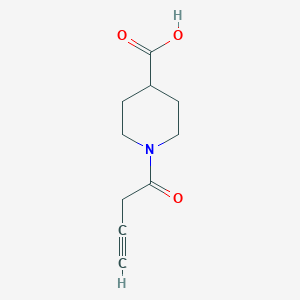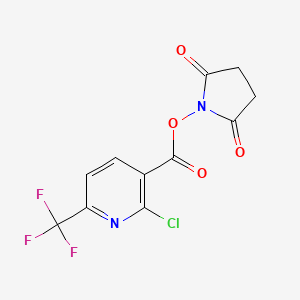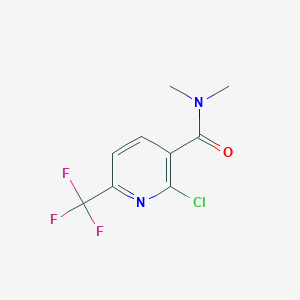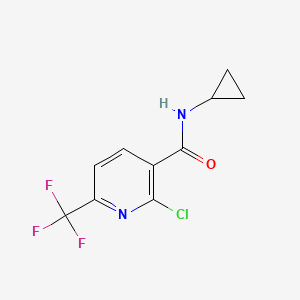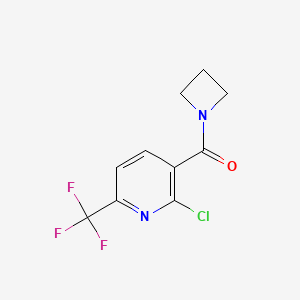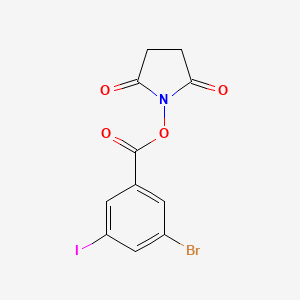
2,5-Dioxopyrrolidin-1-yl 3-bromo-5-iodobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxopyrrolidin-1-yl 3-bromo-5-iodobenzoate: is a chemical compound that belongs to the class of benzoates It is characterized by the presence of bromine and iodine atoms attached to the benzene ring, along with a pyrrolidin-1-yl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-bromo-5-iodobenzoate typically involves the esterification of 3-bromo-5-iodobenzoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine and iodine atoms in the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Esterification and Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures are typically employed.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used under controlled conditions.
Major Products Formed:
Substitution Products: Various substituted benzoates depending on the nucleophile used.
Hydrolysis Products: 3-bromo-5-iodobenzoic acid and 2,5-dioxopyrrolidin-1-yl alcohol.
科学研究应用
Chemistry: 2,5-Dioxopyrrolidin-1-yl 3-bromo-5-iodobenzoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the design of novel pharmaceuticals. Its derivatives may exhibit biological activities such as anticonvulsant and anticancer properties .
Industry: The compound is also utilized in materials science for the development of advanced materials with specific properties. For example, it can be used in the synthesis of polymers and nanomaterials .
作用机制
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-bromo-5-iodobenzoate is primarily related to its ability to undergo nucleophilic substitution reactions. The presence of bromine and iodine atoms makes the benzene ring highly reactive towards nucleophiles, allowing for the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, leading to potential therapeutic effects .
相似化合物的比较
2,5-Dioxopyrrolidin-1-yl 3-iodobenzoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2,5-Dioxopyrrolidin-1-yl 3-chlorobenzoate: Contains a chlorine atom instead of bromine and iodine, resulting in different reactivity and properties.
Uniqueness: 2,5-Dioxopyrrolidin-1-yl 3-bromo-5-iodobenzoate is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity and versatility in chemical synthesis. This dual halogenation allows for a broader range of chemical transformations compared to its mono-halogenated counterparts .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-bromo-5-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrINO4/c12-7-3-6(4-8(13)5-7)11(17)18-14-9(15)1-2-10(14)16/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKJOMAZAOGYNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrINO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
